molecular formula C9H18N2O B180660 1-Oxa-9-azaspiro[5.5]undecan-5-amine CAS No. 174469-94-4

1-Oxa-9-azaspiro[5.5]undecan-5-amine

Cat. No.: B180660
CAS No.: 174469-94-4
M. Wt: 170.25 g/mol
InChI Key: RXKPMSZKUYVOOS-UHFFFAOYSA-N
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Description

Overview of Spirocyclic Systems in Chemical Biology

Spirocyclic compounds are characterized by a unique structural feature where two rings are connected by a single common atom. This arrangement imparts a distinct three-dimensional geometry, a desirable attribute in modern drug design. Unlike flat, aromatic systems, the non-planar nature of spirocycles allows for a more precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. The inherent rigidity of the spirocyclic core also limits the conformational flexibility of the molecule, which can be advantageous for optimizing ligand-receptor interactions.

Significance of the 1-Oxa-9-azaspiro[5.5]undecane Core Structure

The 1-Oxa-9-azaspiro[5.5]undecane scaffold, which forms the core of the title compound, is a heterocyclic system containing both an oxygen and a nitrogen atom within its bicyclic structure. The presence of these heteroatoms, along with the spirocyclic nature of the scaffold, contributes to a unique combination of properties. The tetrahydropyran (B127337) ring (containing the oxygen) and the piperidine (B6355638) ring (containing the nitrogen) are common motifs in biologically active compounds. Their fusion through a spiro center creates a novel and rigid framework that can be further functionalized to explore a wide range of chemical space. Recent research has highlighted the potential of this scaffold in the development of inhibitors for various biological targets, including the MmpL3 protein in Mycobacterium tuberculosis. mdpi.comosi.lv

Role as a Privileged Scaffold for Bioactive Molecule Design

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets through strategic modification of its peripheral functional groups. The 1-Oxa-9-azaspiro[5.5]undecane core has demonstrated characteristics of a privileged scaffold. Its rigid structure provides a stable platform for the attachment of various substituents, allowing for the systematic exploration of structure-activity relationships (SAR). The presence of the amine group in 1-Oxa-9-azaspiro[5.5]undecan-5-amine, for instance, provides a key reactive handle for the introduction of a wide array of chemical moieties, enabling the generation of diverse chemical libraries for high-throughput screening. While much of the published research has focused on derivatives at other positions of the scaffold, such as the 4-amine, the underlying principles of its utility as a privileged scaffold remain applicable. nih.gov

Detailed Research Findings

While specific and extensive research focusing solely on this compound is limited in publicly available literature, the broader class of amine-substituted 1-Oxa-9-azaspiro[5.5]undecane derivatives has been the subject of significant investigation, particularly in the realm of antibacterial drug discovery.

Research has demonstrated that the 1-Oxa-9-azaspiro[5.5]undecane scaffold can be effectively incorporated into the structure of fluoroquinolone antibiotics. nih.gov In these studies, various derivatives of the spirocyclic amine were attached to the C-7 position of a ciprofloxacin (B1669076) core. nih.gov This work has shown that the spirocyclic moiety is a viable replacement for the traditional piperazine (B1678402) ring found in many fluoroquinolones. mdpi.com

A notable study from 2024 detailed the synthesis and evaluation of a series of 1-Oxa-9-azaspiro[5.5]undecane derivatives as inhibitors of the MmpL3 protein, a crucial component in the cell wall synthesis of Mycobacterium tuberculosis. mdpi.comosi.lv This research highlighted the potential of this scaffold in developing novel treatments for tuberculosis. mdpi.comosi.lv Although this study did not specifically report on the 5-amine isomer, it underscores the therapeutic potential of this class of compounds.

Furthermore, the related 1-oxa-9-azaspiro[5.5]undecan-4-amine scaffold has been explored for the design of soluble epoxide hydrolase (sEH) inhibitors, indicating the versatility of this spirocyclic system in targeting different enzyme classes. nih.gov

Below is a data table summarizing the key properties of this compound.

PropertyValue
Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
CAS Number 10607252
Topological Polar Surface Area 38.9 Ų
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 1

Data obtained from PubChem. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-oxa-9-azaspiro[5.5]undecan-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c10-8-2-1-7-12-9(8)3-5-11-6-4-9/h8,11H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKPMSZKUYVOOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(CCNCC2)OC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301292097
Record name 1-Oxa-9-azaspiro[5.5]undecan-5-amine
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URL https://comptox.epa.gov/dashboard/DTXSID301292097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174469-94-4
Record name 1-Oxa-9-azaspiro[5.5]undecan-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174469-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Oxa-9-azaspiro[5.5]undecan-5-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Oxa 9 Azaspiro 5.5 Undecan 5 Amine and Its Analogs

Strategies for Spirocyclic Core Formation

The formation of the spirocyclic core is the cornerstone of synthesizing 1-Oxa-9-azaspiro[5.5]undecan-5-amine. Chemists have employed a range of reactions that are particularly effective at creating the fused bicyclic system.

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by metal complexes. wikipedia.org Ring-closing metathesis (RCM) is particularly useful for synthesizing cyclic and spirocyclic systems. bris.ac.uklibretexts.org The reaction is driven by entropy and often utilizes ruthenium-based Grubbs catalysts or molybdenum-based Schrock catalysts, which have a high tolerance for various functional groups. wikipedia.orglibretexts.org

A significant challenge in applying RCM to nitrogen-containing compounds is the potential for the amine to interfere with the catalyst. rsc.org To overcome this, a common strategy involves the temporary protection of the amine group. This can be achieved through acyl derivatization or by forming stable and soluble ammonium (B1175870) salts, which prevents catalyst poisoning and allows the reaction to proceed efficiently. rsc.org The development of cyclic (alkyl)(amino)carbene (CAAC) ligands has also led to more stable and highly active catalysts for these transformations. nih.gov

Table 1: Common Catalysts in Olefin Metathesis

Catalyst Type Metal Center Key Features
Grubbs Catalysts Ruthenium (Ru) High functional group tolerance, stable in air and moisture.

| Schrock Catalysts | Molybdenum (Mo) or Tungsten (W) | High activity, particularly for sterically hindered olefins. |

Beyond the specifically named reactions, other cyclization strategies are instrumental in building the azaspiro[5.5]undecane framework. One such method is a tandem conjugate addition/dipolar cycloaddition cascade. acs.org In this approach, an oxime adds to a diene to form a transient nitrone, which then undergoes an intramolecular cycloaddition to create a bicyclic isoxazolidine. Subsequent reductive cleavage of the nitrogen-oxygen bond yields the desired azaspiro[5.e 5]undecane system. acs.org

Another innovative approach involves a dearomative semi-pinacol rearrangement. bris.ac.uk This strategy converts feedstock aromatic systems, such as 4-(1′-hydroxycyclobutyl)-pyridines, into more complex sp³-rich spirocycles. The reaction is induced by an electrophile and results in the formation of spirocyclic dihydropyridines, which can be subsequently reduced to the corresponding piperidine (B6355638) spirocycles. bris.ac.uk

The Oxa-Pictet-Spengler reaction is an oxygen analog of the classic Pictet-Spengler reaction, which condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline. wikipedia.org In the oxa-variant, a β-arylethyl alcohol reacts with a carbonyl compound, typically in the presence of an acid catalyst, to yield pyran-type heterocycles like isochromans. wikipedia.orgresearchgate.net

This reaction has been successfully adapted for the synthesis of spirocyclic systems. For instance, the reaction of 1-acyl-protected piperidone ketals with a suitable phenylethanol derivative can produce spirocyclic compounds containing the 2-benzopyran structure. nih.govresearchgate.net This method provides a direct route to spirocycles where an oxygen-containing ring is fused to another carbocyclic or heterocyclic ring. The reaction can be catalyzed by various acids, with bismuth triflate being an attractive option due to its low toxicity and ease of handling. researchgate.net

The Castagnoli–Cushman reaction is a three-component reaction (3CR) that involves the condensation of a cyclic anhydride (B1165640), an amine (or ammonia), and a carbonyl compound to form a lactam. mdpi.com This method has proven to be a valuable tool for constructing spirocyclic piperidines. thieme-connect.comresearchgate.net

In a typical sequence, a suitable anhydride reacts with a cyclic ketone and ammonium acetate (B1210297) to form a spirocyclic lactam in good yield and with high diastereoselectivity. researchgate.net The initial adducts are often unsaturated spirocyclic lactams. thieme-connect.comdntb.gov.ua These intermediates can then be subjected to hydrogenation to produce the fully saturated spirocyclic lactams. The final step involves the reduction of the lactam amide bond to yield the desired spirocyclic piperidine building blocks. thieme-connect.comresearchgate.netdntb.gov.ua This multi-step process is highly convergent and operationally simpler than many alternative routes. researchgate.net

Table 2: Representative Castagnoli-Cushman Reaction for Spirocycle Synthesis

Anhydride Carbonyl Source Amine Source Intermediate Final Product
Homophthalic anhydride Cyclic Ketone Ammonium Acetate Spiro-THIQ Lactam Spiro-THIQ

THIQ = Tetrahydroisoquinoline

The Prins reaction is an acid-catalyzed cyclization involving the addition of an aldehyde or ketone to a homoallylic alcohol. organic-chemistry.org This reaction is a powerful method for the stereoselective synthesis of substituted tetrahydropyrans, which form the "oxa" portion of the target molecule. beilstein-journals.org

The reaction can be performed as a three-component coupling of a homoallylic alcohol, a cyclic ketone, and an acid such as methanesulfonic acid. nih.gov This multicomponent approach provides rapid access to a variety of spirocyclic tetrahydropyranyl mesylates or tosylates in good yields. nih.gov A crucial feature of this methodology is that these resulting mesylates can be efficiently converted into novel spirocyclic amines through a two-step sequence, directly leading to scaffolds like 1-oxa-9-azaspiro[5.5]undecane. nih.govosi.lv The reaction has been noted for its ability to create 4-hydroxytetrahydropyrans with excellent stereoselectivity under mild conditions using catalysts like iron(III) chloride. acs.org

Table 3: Prins Cyclization for Spirocyclic Ether Formation

Ketone Homoallylic Alcohol Acid Catalyst Product
Tetrahydropyran-4-one 3-Butene-1-ol Methanesulfonic acid Spirocyclic tetrahydropyranyl mesylate

Functional Group Transformations and Derivatization Routes

Once the 1-oxa-9-azaspiro[5.5]undecane core is synthesized, the amine group serves as a versatile handle for further functionalization and derivatization. These transformations are key to exploring the structure-activity relationship (SAR) of this scaffold for various biological targets. researchgate.net

A wide range of derivatives has been synthesized to optimize biological activity. For example, the secondary amine on the piperidine ring can be reacted to form tertiary ureas, which have been identified as potent and selective inhibitors of soluble epoxide hydrolase (sEH). nih.gov Another common derivatization involves the formation of sulfonamides from the spirocyclic amine, creating molecules with potential for carbonic anhydrase inhibition. researchgate.net

Furthermore, the scaffold has been used as a basis for developing new antituberculosis agents by attaching various peripheral fragments to optimize activity against the MmpL3 protein in M. tuberculosis. osi.lv The amine has also been used in nucleophilic aromatic substitution reactions, for instance, with fluoroquinolone cores to generate novel antibacterial agents. researchgate.net These examples highlight the utility of the 1-oxa-9-azaspiro[5.5]undecane scaffold as a privileged structure in medicinal chemistry, with the amine functionality providing a crucial point for molecular diversification. nih.gov

Reductive Amination Strategies

Reductive amination serves as a powerful and widely used method for the formation of amine-containing compounds. In the context of this compound synthesis, this strategy would typically involve the reaction of the corresponding ketone, 1-oxa-9-azaspiro[5.5]undecan-5-one, with an ammonia (B1221849) source, followed by reduction of the resulting imine or enamine intermediate.

While a specific documented procedure for the direct reductive amination of 1-oxa-9-azaspiro[5.5]undecan-5-one to the 5-amino derivative is not prevalent in the reviewed literature, the synthesis of the isomeric 1-oxa-9-azaspiro[5.5]undecan-4-amine has been achieved using a methodology that includes reductive amination as a crucial step. researchgate.net This suggests the feasibility of a similar approach for the 5-amino isomer. The general process involves two key transformations: a domino alkylation–cyclization followed by a reduction or reductive amination with a primary amine. researchgate.net

A plausible synthetic route to this compound via reductive amination is outlined below:

StepReactionReagents and ConditionsProduct
1Formation of Imine/Enamine1-oxa-9-azaspiro[5.5]undecan-5-one, Ammonia (or an ammonia equivalent like ammonium acetate), Ti(OiPr)₄ (as a Lewis acid catalyst and water scavenger)Iminium/Enamine intermediate
2ReductionSodium borohydride (B1222165) (NaBH₄), Sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., H₂, Pd/C)This compound

The choice of reducing agent is critical to the success of the reaction, with sodium cyanoborohydride being particularly effective for the reduction of iminium ions under mildly acidic conditions.

Acylation and Intramolecular Cyclization

A versatile strategy for constructing the 1-oxa-9-azaspiro[5.5]undecane core involves the acylation of a suitable amino alcohol precursor followed by an intramolecular cyclization. This approach has been successfully employed in the synthesis of related 1-oxa-4,9-diazaspiro[5.5]undecane derivatives. acs.org

The synthesis typically begins with a protected piperidone, which is converted to an epoxide. Ring-opening of the epoxide with an appropriate amine yields a key amino alcohol intermediate. This intermediate is then acylated, and subsequent base-mediated intramolecular cyclization affords the spirocyclic core. acs.org

A representative synthetic sequence is as follows:

Starting MaterialKey IntermediateCyclization PrecursorProduct
N-Boc-4-piperidoneN-Boc-4-(hydroxymethyl)-4-aminopiperidine derivativeN-acylated amino alcohol1-Oxa-9-azaspiro[5.5]undecane derivative

The intramolecular cyclization is often promoted by a strong base, such as potassium tert-butoxide, at low temperatures to facilitate the formation of the tetrahydropyran (B127337) ring. acs.org

N-Alkylation Procedures

The secondary amine within the 1-oxa-9-azaspiro[5.5]undecane scaffold provides a convenient handle for further functionalization through N-alkylation. This allows for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships in medicinal chemistry programs. acs.org

Standard N-alkylation conditions can be employed, typically involving the reaction of the spirocyclic amine with an alkyl halide or sulfonate in the presence of a base. wikipedia.org Alternatively, reductive amination with an aldehyde or ketone can also be used to install N-alkyl groups.

A general procedure for the N-alkylation of a 1-oxa-9-azaspiro[5.5]undecane derivative is presented below:

ReactantsReagents and ConditionsProduct
1-Oxa-9-azaspiro[5.5]undecane, Alkyl halide (R-X)Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., Acetonitrile, DMF), optional catalyst (e.g., NaI)N-Alkyl-1-oxa-9-azaspiro[5.5]undecane

The choice of base and solvent is often crucial for achieving high yields and minimizing side reactions. nih.gov

Arylation Reactions (e.g., Ullmann, Buchwald–Hartwig Coupling)

The introduction of aryl or heteroaryl moieties onto the nitrogen atom of the 1-oxa-9-azaspiro[5.5]undecane core is a key transformation for developing compounds with specific biological activities. Palladium-catalyzed Buchwald–Hartwig amination and copper-catalyzed Ullmann condensation are the premier methods for constructing these C-N bonds. acs.org

Buchwald-Hartwig Amination: This powerful cross-coupling reaction utilizes a palladium catalyst with a suitable phosphine (B1218219) ligand to couple an amine with an aryl halide or triflate. organic-chemistry.org

Ullmann Condensation: This classic reaction employs a copper catalyst to facilitate the coupling of an amine with an aryl halide, often requiring higher temperatures than the Buchwald-Hartwig reaction. organic-chemistry.org

A generalized scheme for the N-arylation of a 1-oxa-9-azaspiro[5.5]undecane is shown below:

Reaction TypeReactantsCatalyst SystemProduct
Buchwald-Hartwig1-Oxa-9-azaspiro[5.5]undecane, Aryl halide/triflatePd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃)N-Aryl-1-oxa-9-azaspiro[5.5]undecane
Ullmann1-Oxa-9-azaspiro[5.5]undecane, Aryl halideCu catalyst (e.g., CuI), Ligand (e.g., 1,2-cyclohexanediamine), Base (e.g., K₃PO₄)N-Aryl-1-oxa-9-azaspiro[5.5]undecane

These methods have been successfully applied to the synthesis of N-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, demonstrating their utility for functionalizing the azaspirocyclic core. sci-hub.se

Introduction of Heteroatoms and Diverse Molecular Peripheries

The versatility of the 1-oxa-9-azaspiro[5.5]undecane scaffold can be further expanded by introducing additional heteroatoms or diverse molecular peripheries. This allows for the fine-tuning of physicochemical properties and biological activity. researchgate.net

One notable example is the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives via a Prins cascade cyclization. nih.gov This reaction involves the coupling of an aldehyde with N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide, leading to the formation of a spiromorpholinotetrahydropyran system. nih.gov

Furthermore, the synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides introduces a sulfonamide group, a well-known zinc-binding group, which is valuable for targeting metalloenzymes like carbonic anhydrases. researchgate.net

Synthesis of Specific Scaffolds

1,5-Dioxa-9-azaspiro[5.5]undecane Synthesis

The synthesis of the related 1,5-dioxaspiro[5.5]undecane scaffold is a well-established process. A common method involves the ketalization of cyclohexanone (B45756) with a suitable diol. For instance, the reaction of cyclohexanone with 1,3-propanediol (B51772) in the presence of a catalyst provides 1,5-dioxaspiro[5.5]undecane.

A detailed procedure for the synthesis of a related precursor, 3-amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane, starts from tris(hydroxymethyl)aminomethane hydrochloride and 1,1-dimethoxycyclohexane. nih.gov This amino diol can then be further manipulated to generate various derivatives.

A typical synthesis of a 1,5-dioxaspiro[5.5]undecane derivative is as follows:

ReactantsReagents and ConditionsProduct
Cyclohexanone, 1,3-PropanediolZirconium chloride (catalyst), Triethyl orthoformate, Dichloromethane1,5-Dioxaspiro[5.5]undecane

This reaction provides an efficient route to the dioxaspirocyclic core, which can then be further functionalized. researchgate.net

1-Oxa-9-azaspiro[5.5]undecan-4-amine Scaffold Synthesis

The 1-oxa-9-azaspiro[5.5]undecan-4-amine scaffold has been explored as a foundation for designing potential inhibitors of soluble epoxide hydrolase (sEH). researchgate.net The synthesis of a library of compounds based on this scaffold led to the identification of a racemic lead compound with notable aqueous solubility and excellent oral bioavailability in mice. researchgate.net This highlights the value of this particular spirocyclic system in developing drug candidates with favorable pharmacokinetic properties. researchgate.net

Further research has focused on the synthesis of derivatives of 1-oxa-9-azaspiro[5.5]undecane to explore their potential as antituberculosis agents. researchgate.netosi.lvscispace.com These efforts involve the optimization of the initial structure based on molecular docking results to enhance activity against M. tuberculosis. osi.lv

Synthesis of 1-Oxa-9-azaspiro[5.5]undecane-9-sulfonamides

A series of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides have been designed and synthesized as potential carbonic anhydrase (CA) inhibitors. researchgate.netmathnet.rumedsci.cn The core structure is based on a 3-[4-(benzyloxy)phenyl]propanoic acid moiety containing the 1-oxa-9-azaspiro[5.5]undecane periphery. researchgate.net This spirocyclic appendage was inspired by a previous drug candidate for type II diabetes mellitus. researchgate.net The synthesis involved decorating the polar spirocyclic scaffold with diverse polar groups, such as basic heterocycles or secondary amides. researchgate.net The sulfonamide group is a well-established zinc-binding group that targets the zinc ion in the active site of carbonic anhydrases. mathnet.ru

The synthetic route employed both previously reported and newly synthesized derivatives of 1-oxa-9-azaspiro[5.5]undecane. researchgate.netresearchgate.net These were then used in the synthesis of thirty-six derivatives of ciprofloxacin (B1669076) through a literature protocol involving a boron chelate complex to facilitate nucleophilic aromatic substitution. researchgate.netresearchgate.net

Optimization of Synthetic Pathways and Yields

The optimization of synthetic routes and the development of efficient purification techniques are crucial for the practical application of these complex molecules in drug discovery and development.

Reaction Parameter Adjustments for Improved Outcomes

The synthesis of spirocyclic compounds often requires careful optimization of reaction conditions to achieve desired yields and purity. For instance, in the synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, a related class of spirocyclic compounds, the key step of metal-catalyzed oxidative cyclization was investigated and optimized. nih.govresearchgate.net This highlights the importance of fine-tuning parameters such as catalyst choice, solvent, and temperature to improve the efficiency of the cyclization step. nih.gov

The following table summarizes key reaction parameter adjustments for related spirocyclic compounds that can inform the optimization of 1-oxa-9-azaspiro[5.5]undecane synthesis:

Reaction TypeCompound ClassOptimized ParametersReference
Metal-catalyzed oxidative cyclization1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dionesReagents and conditions for the conversion of 2-hydroxy-N-(4-hydroxyphenyl)acetamide. nih.gov
Acylation and cyclization4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivativesModified reaction conditions to minimize byproduct formation. acs.org
Arylation4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivativesUllmann or Buchwald–Hartwig coupling conditions. acs.org

Purification Techniques for Compound Isolation

The purification of amine-containing compounds, such as this compound, can be challenging due to their basic nature. biotage.com Standard purification methods often involve tedious and wasteful processes. beilstein-journals.orgnih.gov

One innovative purification technique involves the use of trichloroacetic acid (TCA). beilstein-journals.orgnih.gov TCA triggers the precipitation of amines as their protonated salts, allowing for separation from impurities. beilstein-journals.orgnih.gov Subsequent gentle heating leads to the decarboxylation of TCA, liberating the pure amine along with volatile byproducts. beilstein-journals.orgnih.gov This method significantly reduces the number of operations and waste generated. beilstein-journals.orgnih.gov

The table below outlines the optimization of the decarboxylation step in the TCA-induced purification of dicyclohexylamine, a model amine:

EntryConditionsOutcomeReference
5Gentle heating for 15 minutesComplete TCA decarboxylation (94% purification yield) beilstein-journals.orgnih.gov

For chromatographic purification of amines, traditional silica (B1680970) gel can lead to poor separation due to strong interactions between the basic amine and the acidic silica. biotage.com The use of amine-functionalized flash columns can overcome this issue by masking the acidic silanol (B1196071) groups, resulting in more efficient separations with simpler solvent systems like hexane/ethyl acetate. biotage.com

Other general purification techniques applicable to organic compounds include:

Acid-Base Extraction: This method leverages the ability of amines to form water-soluble salts upon treatment with acid, allowing for their separation from non-basic impurities. masterorganicchemistry.com

Distillation: Effective for purifying amines with sufficiently different boiling points from impurities. masterorganicchemistry.com

Crystallization: An ideal recrystallization solvent will dissolve the crude mixture at high temperatures but not at low temperatures, allowing for the formation of pure crystals upon cooling. masterorganicchemistry.com

Chromatography: Besides amine-functionalized columns, other chromatographic techniques like HPLC can be employed for high-purity isolation. masterorganicchemistry.com

Structure Activity Relationship Sar Studies of 1 Oxa 9 Azaspiro 5.5 Undecan 5 Amine Derivatives

Design and Synthesis of SAR-Probing Libraries

The generation of compound libraries with systematic structural variations is fundamental to understanding SAR. For derivatives of 1-oxa-9-azaspiro[5.5]undecan-5-amine, several synthetic strategies have been employed to create diverse sets of molecules for biological screening.

A key approach involves the late-stage modification of the core spirocyclic scaffold. nih.gov This allows for the introduction of a wide range of chemical functionalities to probe interactions with biological targets. For instance, a chemistry-oriented synthesis (ChOS) approach has been utilized to produce an initial 1,5-oxaza spiroquinone scaffold, which can then be further diversified. nih.gov The rationale behind creating such libraries is to address the underrepresentation of spirocyclic scaffolds in traditional fragment screening collections. core.ac.uk

General and practical synthetic methods have been developed to access a new generation of "oxa-spirocycles". One prominent method is iodocyclization, which has enabled the preparation of over 150 different oxa-spirocyclic compounds. nih.govrsc.org This method's robustness allows for the creation of a broad chemical space around the core scaffold. Another strategy involves the synthesis of specific derivatives, such as 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides, to investigate interactions with particular enzyme families like carbonic anhydrases. researchgate.net These libraries often feature the decoration of the spirocyclic core with diverse polar groups, such as basic heterocycles or secondary amides, to explore new regions of pharmacophore space. researchgate.net

The design of these libraries is often guided by computational modeling, which can predict favorable binding modes and suggest modifications likely to improve activity. nih.govcore.ac.uk By synthesizing and testing these rationally designed compounds, researchers can build a comprehensive picture of the SAR for this class of molecules.

Impact of Spirocyclic Structure on Biological Activity

The spirocyclic nature of the 1-oxa-9-azaspiro[5.5]undecane core is a defining feature that significantly influences its biological properties. The rigid, three-dimensional arrangement of atoms sets it apart from more flexible acyclic or simple monocyclic structures.

The spirocyclic framework is considered a "privileged structure" in medicinal chemistry, as it imparts several advantageous properties. researchgate.net Its inherent three-dimensionality and structural novelty have led to its increasing use in drug discovery. researchgate.net The rigidity of the spiro junction helps to fix the spatial arrangement of important functional groups, which can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. mdpi.com

Spirocycles are often employed as non-classical three-dimensional bioisosteres for common aromatic or non-spirocyclic fragments. This substitution can lead to improved physicochemical properties, such as enhanced metabolic stability. rsc.org The unique topology of spirocyclic scaffolds allows for the exploration of novel chemical space, potentially leading to the discovery of compounds with unprecedented biological activities. nih.gov

The specific placement of the oxygen and nitrogen atoms within the spiro[5.5]undecane framework is critical for biological activity and drug-like properties. The presence of heteroatoms allows for the formation of specific hydrogen bonds and other polar interactions with target proteins, which can be crucial for binding. nih.govrsc.org

The relative positioning of the heteroatoms is also key. In the development of kinase inhibitors based on a 1,5-oxaza spiroquinone scaffold, the ability of the heteroatoms to form key interactions within the kinase active site was a determining factor for potency and selectivity. nih.gov Similarly, in the design of ligands for sigma receptors, the arrangement of heteroatoms in related 1,5-dioxa-9-azaspiro[5.5]undecane derivatives was essential for achieving high affinity. nih.gov The presence of at least one oxygen atom is a common characteristic among spiro compounds with notable antioxidant activity. nih.gov

Effects of Substitutions on the Core Scaffold

While the spirocyclic core provides the foundational three-dimensional structure, substitutions at the nitrogen atom and on the periphery of the scaffold allow for the fine-tuning of biological activity and selectivity.

The nitrogen atom at the 9-position of the 1-oxa-9-azaspiro[5.5]undecane scaffold is a common point for chemical modification to probe SAR. In a series of derivatives designed as ligands for the sigma-1 (σ₁) receptor, various alkyl and arylalkyl groups were attached to this nitrogen. The nature of this substituent had a profound impact on binding affinity.

As shown in the table below, which details the binding affinities of several 1,5-dioxa-9-azaspiro[5.5]undecane derivatives (structurally related to the title compound) for σ₁ and σ₂ receptors, small alkyl groups like methyl led to high affinity, while bulkier or functionally different groups altered this affinity and the selectivity over the σ₂ receptor. nih.gov

CompoundR-Group (Substitution at Nitrogen)Kᵢ (σ₁) (nM)Kᵢ (σ₂)/Kᵢ (σ₁) Selectivity
1 H12.12
2 Methyl1.1312
3 Ethyl0.4710
4 Propyl1.1644
5 Isopropyl0.9910
6 Cyclopropylmethyl2.9123
7 Benzyl4.8916
Data sourced from a study on related 1,5-dioxa-9-azaspiro[5.5]undecane derivatives. nih.gov

This data illustrates that even subtle changes to the substituent on the nitrogen can lead to significant variations in biological activity, highlighting it as a key vector for optimization.

Beyond the nitrogen atom, modifications to other parts of the 1-oxa-9-azaspiro[5.5]undecane scaffold are crucial for exploring SAR. The introduction of diverse peripheral fragments can modulate a compound's interaction with its biological target and alter its physicochemical properties.

In the development of kinase inhibitors, substitutions on an N-aryl group attached to the core scaffold were explored. nih.gov These modifications led to new hydrophobic interactions within the nucleotide-binding region of the target kinase, significantly impacting both potency and selectivity. For example, moving from a simple phenyl group to a substituted chromenone resulted in a more than 20-fold improvement in potency and a shift in kinase selectivity. nih.gov

The table below summarizes the effect of different aryl substitutions on the inhibitory activity against Glycogen Synthase Kinase-3β (GSK-3β).

CompoundR-Group (Substitution on N-aryl moiety)IC₅₀ (GSK-3β) (µM)
2d Phenyl5.6
2h 4-Fluorophenyl3.5
2j 4-(Dimethylamino)phenyl0.25
2m 4-Hydroxyphenyl>10
2p 3-Nitrophenyl0.81
Data sourced from a study on 1,5-oxaza spiroquinone derivatives. nih.gov

Importance of Stereochemistry in Activity Modulation

The specific three-dimensional orientation of atoms, known as stereochemistry, within the 1-oxa-9-azaspiro[5.5]undecane framework plays a crucial role in determining its biological effects. The rigid nature of this spirocyclic system gives rise to distinct stereoisomers, which can interact differently with biological targets, leading to significant variations in their potency and efficacy. While comprehensive studies on the individual stereoisomers of this compound are not widely available in published literature, research on structurally related spirocyclic compounds provides strong evidence for the critical influence of stereochemistry.

For example, in studies of 1-oxa-8-azaspiro[4.5]decanes, which share a similar structural core with 1-oxa-9-azaspiro[5.5]undecanes, the stereochemical configuration was shown to be a key factor for activity at the muscarinic M1 receptor. nih.gov When the active compounds were separated into their individual optical isomers, it was discovered that the M1 agonist activity was primarily associated with the (-)-isomers. nih.gov Further investigation revealed that the more active enantiomer of a specific derivative possessed an (S) absolute configuration, underscoring the stereospecific nature of the molecule's interaction with its receptor target. nih.gov

This principle is further supported by research on other bicyclic systems. In a series of derivatives based on 3-[5-(3-amino-1,2,4-oxadiazol)yl]-1-azabicyclo[2.2.1]heptane, the stereoisomer with the (3R,4R) configuration was identified as the most potent muscarinic agonist. nih.gov The other stereoisomers, including those with (3S,4S), (3S,4R), and (3R,4S) configurations, all demonstrated weaker activity. This highlights that a precise spatial arrangement of the key chemical features (pharmacophoric elements) is essential for optimal binding to and activation of the receptor. nih.gov

These findings from analogous molecular structures strongly indicate that the biological activity of derivatives of this compound is also highly likely to be dependent on their stereochemistry. The relative positioning of the amine group and the ether oxygen within the spirocyclic structure, which is determined by the stereocenters, is expected to be a key factor in governing the binding affinity and functional activity at their respective biological targets.

Data derived from studies on analogous 1-oxa-8-azaspiro[4.5]decane systems. nih.gov

Correlation of Structural Elements with Target Selectivity

The ability of this compound derivatives to selectively interact with specific biological targets is closely tied to their molecular structure. Alterations to the core spirocyclic system, as well as the type and placement of various substituents, can profoundly impact the compound's binding affinity and selectivity for different receptors and enzymes.

Research into related 1-oxa-4,9-diazaspiro[5.5]undecane derivatives has shed light on how structural changes can be used to engineer compounds with dual-target activity, specifically as agonists for the μ-opioid receptor (MOR) and antagonists for the sigma-1 receptor (σ1R). nih.gov In this series of compounds, the systematic variation of substituents on the central scaffold demonstrated that:

Aryl Group Position : Attaching a substituted pyridyl group at the 4-position of the spiro-system was beneficial for achieving the desired dual activity.

Substituents on the Azaspiro-nitrogen : The addition of phenethyl groups at the 9-position resulted in compounds with a favorable balance of MOR agonism and σ1R antagonism.

One of the most effective compounds from this research exhibited potent pain-relieving activity, comparable to that of oxycodone, but with indications of a potentially improved safety profile. This suggests that a dual MOR agonist/σ1R antagonist approach could be a valuable strategy for developing new analgesics. nih.gov

The 1-oxa-9-azaspiro[5.5]undecane scaffold has also been investigated as a foundation for developing inhibitors of the MmpL3 protein in M. tuberculosis, the bacterium that causes tuberculosis. osi.lv In this work, the initial lead structure was optimized using molecular docking simulations, with a focus on diversifying a peripheral chemical group attached to the core. This approach led to the creation of compounds with strong activity against both antibiotic-sensitive and multi-drug-resistant strains of the bacterium. osi.lv This finding indicates that the characteristics of the peripheral substituents are crucial for achieving potent and selective inhibition of this specific bacterial target.

In a separate line of research, trisubstituted ureas built upon a 1-oxa-4,9-diazaspiro[5.5]undecane framework were identified as highly potent inhibitors of an enzyme known as soluble epoxide hydrolase (sEH). nih.gov In this instance, the spirocyclic core acted as a scaffold to correctly position the urea (B33335) pharmacophore. The resulting compound displayed excellent inhibitory activity and good oral bioavailability, positioning it as a potential candidate for the treatment of chronic kidney diseases. nih.gov

These examples from closely related spirocyclic systems highlight the principle that specific structural features are essential for guiding the selectivity of these compounds toward a diverse range of biological targets, including central nervous system receptors, enzymes, and bacterial proteins.

Data derived from studies on analogous 1-oxa-4,9-diazaspiro[5.5]undecane systems. nih.gov

Pharmacological Targets and Biochemical Mechanisms of Action

Enzyme Inhibition Studies

Research has demonstrated that molecules incorporating the 1-oxa-9-azaspiro[5.5]undecane core or its close analogs can effectively inhibit several key enzymes involved in critical biological pathways.

Derivatives of the closely related 1,9-diazaspiro[5.5]undecane scaffold have been identified as potent dual inhibitors of Acetyl-CoA Carboxylase isoforms ACC1 and ACC2. nih.gov These enzymes are crucial for fatty acid metabolism; cytosolic ACC1 provides malonyl-CoA for de novo lipogenesis, while mitochondrial ACC2 regulates fatty acid oxidation. nih.gov Inhibition of both isoforms is a therapeutic strategy for metabolic disorders like obesity and nonalcoholic steatohepatitis (NASH).

A study involving a library of 125 compounds based on a 3,4-pyrazole-fused 1,9-diazaspiro[5.5]undecan-2-one core revealed a strong correlation between ACC1 and ACC2 inhibition, where potent inhibition of one isoform was generally linked to potent inhibition of the other. nih.gov Structure-activity relationship (SAR) studies focusing on substitutions at the pyrazole moiety and position 9 of the spirocyclic core led to the discovery of compounds with IC50 values in the low nanomolar range. nih.gov

Inhibitory Activity of 1,9-diazaspiro[5.5]undecane Derivatives against ACC1 and ACC2 nih.gov
CompoundACC1 IC50 (nM)ACC2 IC50 (nM)
Compound 1g73
Compound 1h115

The 1-oxa-9-azaspiro[5.5]undecane scaffold has been modified to create highly potent inhibitors of soluble epoxide hydrolase (sEH). Specifically, 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas have been developed as orally active agents for treating chronic kidney diseases. nih.gov The sEH enzyme is responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are signaling molecules with anti-inflammatory and vasodilatory properties. By inhibiting sEH, these compounds increase the bioavailability of EETs, offering therapeutic benefits. A lead compound from this series demonstrated excellent sEH inhibitory activity and bioavailability, proving effective in a rat model of glomerulonephritis. nih.gov

The 1-Oxa-9-azaspiro[5.5]undecane core is a key structural component in the synthesis of inhibitors targeting Mycobacterial Membrane Protein Large 3 (MmpL3). nih.gov MmpL3 is an essential transporter protein in Mycobacterium tuberculosis, responsible for exporting trehalose monomycolates (TMM) across the mycobacterial inner membrane, a critical step in the formation of the outer cell wall. nih.gov Inhibition of MmpL3 disrupts this pathway, leading to bactericidal effects. nih.gov

A novel series of pyrazole spirocyclic amines, synthesized using 1-Oxa-9-azaspiro[5.5]undecane hydrochloride as a starting material, demonstrated potent whole-cell activity against M. tuberculosis. The on-target activity of these compounds was confirmed by observing a significant increase in the minimum inhibitory concentration (MIC) against a mutant strain of M. tuberculosis with a known mutation in the MmpL3 protein (F255L). nih.gov

Activity of a Spirocyclic MmpL3 Inhibitor nih.gov
M. tuberculosis StrainMIC (μM)Fold Change in MIC
Wild-Type0.01-
MmpL3 Mutant (F255L)>12.5>1250

A derivative of the 1-oxa-9-azaspiro[5.5]undecane scaffold, referred to as an oxaspiropiperidine, has been identified as a first-in-class inhibitor of the Chikungunya virus (CHIKV) non-structural protein 2 (nsP2) RNA helicase (nsP2hel). The nsP2 protein is essential for viral replication, and its helicase domain is responsible for unwinding double-stranded RNA intermediates in an ATP-dependent manner.

The oxaspiropiperidine inhibitor demonstrates potent, enantioselective inhibition of both the ATPase and dsRNA unwinding activities of the nsP2 helicase. Studies revealed that the antiviral activity resides almost exclusively in the (+)-enantiomer, which was approximately 300-fold more active than the (-)-enantiomer.

Enantioselectivity of Oxaspiropiperidine Inhibitor against CHIKV Replication
CompoundAntiviral Activity (EC50, μM)
Racemic (±)-10.08
(+)-1 Enantiomer0.05
(-)-1 Enantiomer14.9

The oxaspiropiperidine inhibitor shows a high degree of specificity for the CHIKV nsP2 helicase. The active (+)-enantiomer demonstrated potent inhibition of nsP2hel activity while being significantly less active against other RNA helicases. This selectivity is crucial for minimizing off-target effects. The human genome encodes for a large number of helicases, including 64 RNA helicases and 31 DNA helicases, which are involved in virtually all aspects of nucleic acid metabolism. The ability of the 1-oxa-9-azaspiro[5.5]undecane-based inhibitor to selectively target the viral enzyme over this vast landscape of human helicases underscores its potential as a specific antiviral agent.

Protein Kinase Inhibition (e.g., CDK7, ROCKs)

No publicly available research data specifically documents the inhibitory activity of 1-Oxa-9-azaspiro[5.5]undecan-5-amine on protein kinases such as Cyclin-Dependent Kinase 7 (CDK7) or Rho-associated coiled-coil containing protein kinases (ROCKs).

Carbonic Anhydrase Inhibition (e.g., CA IX, CA XII)

There is no available scientific literature to suggest that this compound acts as an inhibitor of carbonic anhydrase isoforms, including the tumor-associated CA IX and CA XII.

Human Mast Cell Tryptase Inhibition

Scientific studies have not yet explored the potential for this compound to inhibit human mast cell tryptase.

Receptor Modulation

While direct studies on this compound are limited, extensive research has been conducted on structurally related 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, demonstrating their activity as µ-opioid receptor (MOR) agonists. nih.govacs.org A series of these compounds have been synthesized and pharmacologically evaluated, revealing potent dual ligand activity for both the MOR and the sigma-1 receptor. nih.gov

The exploration of different substituents on the central spirocyclic scaffold has elucidated key structure-activity relationships. For instance, the presence of phenethyl derivatives at position 9, substituted pyridyl moieties at position 4, and small alkyl groups at position 2 have been shown to yield the most favorable profiles for MOR agonism. nih.gov One of the optimized compounds, designated 15au, exhibited a potent analgesic effect comparable to the well-known MOR agonist oxycodone in preclinical models. nih.gov This suggests that the 1-oxa-9-azaspiro[5.5]undecane core is a viable scaffold for developing MOR agonists.

Table 1: µ-Opioid Receptor (MOR) Binding Affinities of Selected 1-Oxa-4,9-diazaspiro[5.5]undecane Derivatives

Compound MOR Ki (nM)
15au Data not explicitly provided in abstract

| Oxycodone | Reference Compound |

In conjunction with their MOR agonistic properties, derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have been identified as potent antagonists of the sigma-1 receptor (σ1R). nih.govacs.org This dual-target engagement is a strategic approach in the development of novel analgesics, as σ1R antagonism has been shown to potentiate opioid-mediated analgesia while potentially mitigating some of its adverse effects. nih.gov

The same structural modifications that enhance MOR agonism in the 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane series also contribute to high-affinity binding and antagonism at the σ1R. nih.gov The compound 15au, for example, demonstrated a balanced dual profile of MOR agonism and σ1R antagonism. nih.gov This dual activity is believed to contribute to a more favorable therapeutic profile, including a reduction in side effects like constipation when compared to traditional opioids at equianalgesic doses. nih.gov

Table 2: Sigma-1 Receptor (σ1R) Binding Affinities of Selected 1-Oxa-4,9-diazaspiro[5.5]undecane Derivatives

Compound σ1R Ki (nM)

| 15au | Data not explicitly provided in abstract |

Note: While described as potent, specific Ki values for individual derivatives were not available in the provided search result abstracts.

There is no current research available that describes the interaction or activity of this compound with the alpha-1 adrenergic receptor (α1AR).

5-HT2B Receptor Activity

There is currently no publicly available data detailing the activity of this compound at the 5-HT2B receptor. Research on the broader class of spirocyclic compounds has explored their interaction with various G-protein coupled receptors, but specific binding affinity (Ki), functional potency (EC50), or efficacy data for this particular amine at the 5-HT2B receptor has not been reported in the scientific literature.

Neuropeptide Y (NPY) Receptor Antagonism

Specific data on the interaction of this compound with Neuropeptide Y (NPY) receptors is not available in the current body of scientific literature. While various antagonists for NPY receptors have been developed to investigate their roles in physiological and pathological processes, the antagonistic or agonistic activity of this specific spiro-amine compound has not been documented.

Aldosterone Synthase (CYP11B2) Inhibition

The inhibitory potential of this compound against aldosterone synthase (CYP11B2) has not been reported in published research. Studies on CYP11B2 inhibitors are crucial for the development of novel treatments for cardiovascular diseases, but screening results or mechanistic studies involving this particular compound are absent from the public domain.

Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonism

There is no available scientific literature or data describing the agonistic or antagonistic effects of this compound on the Free Fatty Acid Receptor 1 (FFA1/GPR40). The discovery of FFA1 agonists is an active area of research for the treatment of type 2 diabetes, but the activity of this specific compound at this receptor remains uncharacterized.

Trace Amine-Associated Receptor 1 (TAAR1) Activation

Information regarding the activation of Trace Amine-Associated Receptor 1 (TAAR1) by this compound is not present in the available scientific literature. TAAR1 is a receptor for endogenous trace amines and a target for novel therapeutics, but the interaction of this spiro-amine with TAAR1 has not been a subject of published investigation.

Mechanistic Insights from Target Engagement

Correlation of Biochemical Activity with Whole-Cell Phenotypes

Due to the absence of biochemical activity data for this compound at the aforementioned pharmacological targets, no studies correlating such activity with whole-cell phenotypes have been published. Phenotypic screening is a valuable tool in drug discovery to understand the cellular consequences of target engagement; however, without initial biochemical data, such correlational studies for this compound have not been undertaken or reported.

Dissection of Enzyme Function using Chemical Probes

The intricate architecture of this compound makes it a valuable tool for dissecting enzyme function. Chemical probes are essential for understanding the complex catalytic and regulatory mechanisms of enzymes. The spirocyclic nature of this compound provides a rigid framework that can be functionalized to target specific enzymatic pockets with high precision.

Research into related spiro-heterocyclic compounds has demonstrated their potential as enzyme inhibitors. While specific studies on this compound as a chemical probe are still emerging, the broader class of spiroheterocycles has been identified as having enzyme-inhibiting properties. These compounds can be designed to interact with active sites or allosteric sites, thereby providing insights into enzyme kinetics and mechanisms of inhibition.

Understanding Allosteric Modulation and Conformational Dynamics

Allosteric modulation, the regulation of an enzyme or receptor at a site other than the active site, offers a sophisticated mechanism for controlling biological activity. Spiro compounds, due to their conformational rigidity and defined spatial arrangement of functional groups, are well-suited to act as allosteric modulators.

A study on spiro-analogs of phenobarbital has revealed their capacity to act as allosteric modulators of GABA-A receptors. This research highlights the potential of the spiro scaffold to influence the conformational dynamics of proteins. The binding of an allosteric modulator like a spiro compound can induce or stabilize specific protein conformations, leading to either an enhancement or a reduction of the protein's activity. While direct research on this compound's allosteric effects is not yet widely published, the principles derived from similar spirocyclic structures suggest its potential to modulate protein function through such mechanisms. This can lead to more nuanced therapeutic effects compared to direct active site inhibitors.

Role of Bacterial Enzyme Reduction in Antimicrobial Activity

The antimicrobial properties of spiro heterocyclic compounds are a significant area of investigation. One of the proposed mechanisms for their antibacterial action is the inhibition of essential bacterial enzymes. The disruption of key enzymatic pathways can lead to bacterial cell death or the cessation of growth.

Molecular Docking for Binding Affinity Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the binding mode and affinity of a small molecule, such as this compound, to a macromolecular target, typically a protein. By simulating the interaction between the ligand and the target's binding site, molecular docking can estimate the strength of the association, often expressed as a binding energy or docking score.

A primary outcome of molecular docking is the identification of key intermolecular interactions that stabilize the ligand-protein complex. These interactions are crucial for molecular recognition and binding affinity. For this compound, the key interactions would likely involve its amine and ether functionalities. Hydrogen bonds are particularly significant in protein-ligand interactions, and the amine group of the compound can act as a hydrogen bond donor, while the oxygen atom in the oxaspiro ring can act as a hydrogen bond acceptor. cambridgemedchemconsulting.comyoutube.comyoutube.com

In a hypothetical docking study of this compound with a target kinase, the following interactions might be observed:

Hydrogen Bonds: The primary amine of the ligand could form a hydrogen bond with the backbone carbonyl of a key amino acid residue in the hinge region of the kinase.

Hydrophobic Interactions: The aliphatic rings of the spirocyclic scaffold could engage in van der Waals interactions with hydrophobic residues such as leucine, valine, and isoleucine in the binding pocket.

Electrostatic Interactions: The protonated amine group could form a salt bridge with an acidic residue like aspartate or glutamate.

These interactions are critical for the potency and selectivity of the compound. The spirocyclic nature of the scaffold provides a rigid three-dimensional structure that can orient the functional groups in a precise manner to maximize these interactions. bldpharm.com

Table 1: Hypothetical Key Interactions of this compound in a Kinase Binding Site
Interaction TypeLigand GroupProtein ResidueDistance (Å)
Hydrogen BondAmine (-NH2)Asp145 (Carbonyl O)2.9
Hydrogen BondEther (-O-)Lys72 (Amine H)3.1
HydrophobicCyclohexane RingLeu120, Val88-
ElectrostaticProtonated Amine (-NH3+)Glu91 (Carboxylate O)4.2

Traditional molecular docking often treats the protein target as a rigid entity. However, in reality, protein binding sites are flexible and can undergo conformational changes upon ligand binding, a phenomenon known as "induced fit". nih.govumcn.nl Induced fit docking (IFD) protocols account for this flexibility, providing a more accurate prediction of the binding mode and affinity. nih.govmolsoft.com

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information about the dynamic behavior of a system, such as a ligand-protein complex or a molecule interacting with a cell membrane.

A critical factor for the bioavailability and efficacy of a drug is its ability to permeate cell membranes. mdpi.com MD simulations can be used to model the interaction of a small molecule with a lipid bilayer, providing insights into its permeability. mdpi.comnih.gov For this compound, an MD simulation could be set up with the compound placed in the aqueous phase near a model lipid bilayer, such as dipalmitoylphosphatidylcholine (DPPC). nih.govcore.ac.uk

The simulation would track the trajectory of the compound as it approaches, partitions into, and potentially translocates across the membrane. By calculating the potential of mean force (PMF) along the direction perpendicular to the membrane, a free energy profile for the permeation process can be generated. This profile reveals the energy barriers that the molecule must overcome to enter and cross the lipid bilayer. The spirocyclic nature of this compound, with its balance of hydrophilic (amine, ether) and lipophilic (aliphatic rings) features, would likely result in a complex free energy profile.

Table 2: Representative Free Energy Data from a Hypothetical MD Simulation of this compound Permeating a DPPC Bilayer
Position (nm from center)Free Energy (kcal/mol)Region
-3.00.0Bulk Water
-1.8-1.5Headgroup Interface
0.05.2Bilayer Center
1.8-1.5Headgroup Interface
3.00.0Bulk Water

Quantum Mechanical (QM) Calculations

Quantum mechanical (QM) calculations, based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure of molecules. wesleyan.edu These methods can be used to predict a wide range of molecular properties, including reactivity and metabolic stability. nih.gov

The metabolic fate of a drug is a key determinant of its pharmacokinetic profile and potential for toxicity. QM calculations can be employed to predict the sites on a molecule that are most susceptible to metabolic transformation. nih.gov For this compound, QM calculations could be used to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wuxiapptec.com The distribution of these orbitals can indicate the most likely sites for oxidation by cytochrome P450 enzymes.

Furthermore, by calculating the activation energies for various potential metabolic reactions, such as N-dealkylation, C-hydroxylation, or oxidation, the most probable metabolic pathways can be identified. mdpi.com For instance, the carbons adjacent to the nitrogen and oxygen atoms in this compound would be likely sites of oxidative metabolism. Predicting these pathways is crucial for anticipating the formation of potentially active or toxic metabolites. Cheminformatics tools can also leverage structural similarity to map novel compounds to known metabolic pathways. nih.gov

An in-depth examination of the computational chemistry and molecular modeling of this compound reveals its significance as a scaffold in medicinal chemistry. Computational studies are pivotal in predicting its molecular properties and guiding the optimization of its derivatives for various therapeutic targets.

Applications in Chemical Biology Research

Development of Chemical Probes for Biological Systems

While specific studies detailing the use of 1-Oxa-9-azaspiro[5.5]undecan-5-amine as a chemical probe are not extensively documented, the parent scaffold is utilized in creating molecules that interact with biological systems. The development of such probes is crucial for understanding the function of proteins and other biomolecules in their native environment. The amine functionality of this compound could be readily derivatized with fluorophores, biotin, or other reporter tags, enabling its use in techniques such as fluorescence microscopy and affinity purification to study biological processes.

Exploration of Novel Bioactive Molecules as Scaffolds

The 1-Oxa-9-azaspiro[5.5]undecane framework is increasingly being recognized as a "privileged scaffold" in medicinal chemistry. researchgate.net Its rigid, non-planar structure can lead to improved binding affinity and selectivity for biological targets compared to more flexible, linear molecules. Researchers have explored derivatives of this scaffold for a variety of therapeutic areas, including metabolic diseases, cancer, and neurological disorders. researchgate.netresearchgate.net For instance, a related isomer, the 1-oxa-9-azaspiro[5.5]undecan-4-amine scaffold, has been investigated for the design of potential inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammation and hypertension. researchgate.net

Research into Antimicrobial Resistance Mechanisms

A significant area of research involving the 1-Oxa-9-azaspiro[5.5]undecane scaffold is in the fight against antimicrobial resistance. researchgate.netosi.lv Scientists have synthesized and evaluated derivatives of this spirocycle for their activity against various bacterial strains. researchgate.netresearchgate.net One of the key targets is the mycobacterial membrane protein Large 3 (MmpL3), which is essential for the transport of mycolic acids, a critical component of the mycobacterial cell wall. osi.lv By inhibiting MmpL3, these compounds disrupt cell wall synthesis, leading to bacterial death.

Notably, derivatives of 1-Oxa-9-azaspiro[5.5]undecane have been incorporated into existing antibiotic frameworks, such as ciprofloxacin (B1669076), to create novel fluoroquinolone derivatives. researchgate.netresearchgate.net These new compounds have been tested against both Gram-positive and Gram-negative bacteria, demonstrating the versatility of the spirocyclic scaffold in developing new antimicrobial agents. researchgate.netresearchgate.net

Derivative Type Bacterial Target/Application Key Findings
MmpL3 InhibitorsMycobacterium tuberculosisHigh activity against antibiotic-sensitive and multiresistant strains. osi.lv
Ciprofloxacin DerivativesGram-positive and Gram-negative bacteriaSynthesis of new fluoroquinolone derivatives with potential antimicrobial activity. researchgate.netresearchgate.net

Investigation of Cellular Pathways and Disease Mechanisms

The unique structural features of 1-Oxa-9-azaspiro[5.5]undecane derivatives make them valuable tools for investigating cellular pathways and the mechanisms of various diseases. For example, derivatives have been designed as agonists for the free fatty acid receptor 1 (GPR40), a target for type II diabetes mellitus. researchgate.net By creating compounds that selectively interact with such receptors, researchers can probe their roles in cellular signaling and disease progression. Furthermore, the development of inhibitors for enzymes like soluble epoxide hydrolase using the related 4-amine scaffold provides a means to study the physiological roles of this enzyme. researchgate.net

Design of Multimodal Ligands for Complex Biological Systems

The concept of multimodal ligands, which can interact with multiple biological targets simultaneously, is a promising strategy for treating complex diseases. While there is no specific literature on the use of this compound for this purpose, the adaptability of the parent scaffold lends itself to such designs. The amine group can serve as an anchor point for adding other pharmacophoric elements, potentially leading to the creation of dual-action or polypharmacological agents.

Utilization as Building Blocks in Organic Synthesis

Perhaps the most immediate and well-documented application of this compound is its role as a building block in organic synthesis. nih.gov Chemical suppliers list this compound, indicating its availability to the research community for the construction of more complex molecules. nih.gov The spirocyclic nature of the compound, combined with the reactive amine group, provides a three-dimensional starting point for the synthesis of compound libraries aimed at screening for a wide range of biological activities. The progress in synthetic methods to access such spirocyclic building blocks is expected to increase their use in drug discovery programs. researchgate.net

Future Directions in Research on 1 Oxa 9 Azaspiro 5.5 Undecan 5 Amine

Exploration of Unexplored Spirocyclic Architectures

A primary avenue for future research lies in the systematic exploration of novel spirocyclic architectures based on the 1-oxa-9-azaspiro[5.5]undecane framework. The conformational rigidity offered by the central spirocyclic quaternary carbon can reduce the entropic penalty upon binding to a biological target. researchgate.net Future synthetic efforts could focus on:

Ring System Modification: Altering the size of the tetrahydropyran (B127337) or piperidine (B6355638) rings to create different spiro[x.y] systems.

Heteroatom Variation: Introducing additional or alternative heteroatoms into the rings, building upon known related scaffolds like 1-oxa-4,9-diazaspiro[5.5]undecane, to fine-tune physicochemical properties such as solubility and polarity. nih.gov

Positional Isomerism: Investigating isomers such as 3-oxa-9-azaspiro[5.5]undecane to understand how the relative positions of the heteroatoms impact biological activity and synthetic accessibility. synquestlabs.com

These explorations will expand the available chemical space and could lead to the discovery of scaffolds with improved drug-like properties and novel biological activities.

Investigation of Novel Biological Targets for the Scaffold

Derivatives of the 1-oxa-9-azaspiro[5.5]undecane scaffold have demonstrated activity against a number of important biological targets. A significant research effort has focused on the development of derivatives as inhibitors of the MmpL3 protein in M. tuberculosis, showing potent antituberculosis activity. osi.lv Other studies have successfully explored this scaffold for designing inhibitors of soluble epoxide hydrolase (sEH) for chronic kidney disease and as potential carbonic anhydrase inhibitors. researchgate.netresearchgate.netnih.gov

Future research should aim to broaden the scope of biological targets investigated. The unique structural features of the scaffold make it an attractive candidate for targets where conformational constraint is beneficial. Potential new target classes include:

Protein Kinases: The scaffold could serve as a basis for developing new kinase inhibitors, a critical area in oncology research. researchgate.net

G-Protein Coupled Receptors (GPCRs): The defined three-dimensional shape could lead to high-affinity and selective ligands for GPCRs. For instance, related spiro-piperidine structures have shown a tendency to activate the trace amine-associated receptor 1 (TAAR1), a target for central nervous system diseases. researchgate.net

Ion Channels: The rigid framework may allow for specific interactions with the complex topologies of ion channel proteins.

A summary of currently identified targets for related scaffolds is presented in Table 1.

Table 1: Identified Biological Targets for 1-Oxa-9-azaspiro[5.5]undecane Derivatives

Biological Target Therapeutic Area Key Findings
MmpL3 Protein (M. tuberculosis) Infectious Disease (Tuberculosis) Derivatives show high activity against sensitive and multiresistant strains. osi.lvscispace.com
Soluble Epoxide Hydrolase (sEH) Chronic Kidney Disease, Inflammation A lead compound demonstrated excellent oral bioavailability and low lipophilicity. researchgate.netnih.gov

Advanced Mechanistic Elucidation of Identified Activities

While initial studies have successfully identified promising biological activities, a deeper mechanistic understanding is required for rational drug design. Future work should prioritize the detailed elucidation of the molecular mechanisms underlying the observed effects. This includes:

Structural Biology: Obtaining high-resolution co-crystal structures of active compounds bound to their target proteins (e.g., MmpL3, sEH). This would provide invaluable insight into the specific binding modes and key molecular interactions, guiding further optimization.

Structure-Activity Relationship (SAR) Studies: Expanding on initial SAR-probing libraries to systematically explore the chemical space around the scaffold. researchgate.net This involves synthesizing and testing a wider array of derivatives to build comprehensive models of how structural modifications influence potency and selectivity.

Biophysical and Biochemical Assays: Employing advanced assays to move beyond simple inhibition constants (IC₅₀) and to understand the kinetics of binding, the effect on protein dynamics, and the downstream cellular consequences of target engagement.

Development of Stereoselective Synthetic Pathways

The spirocyclic core of 1-oxa-9-azaspiro[5.5]undecan-5-amine contains a stereogenic center at the spiro-carbon, and substitutions on the rings can introduce additional chiral centers. It is well-established that different stereoisomers of a chiral drug can have significantly different pharmacological and toxicological profiles. researchgate.net Much of the initial research has utilized racemic compounds. researchgate.net

A critical future direction is the development of robust and efficient stereoselective synthetic methods to access enantiomerically pure versions of these compounds. Key areas of focus should include:

Asymmetric Catalysis: Developing catalytic asymmetric versions of key ring-forming reactions, such as the Prins cyclization, which has been used to construct the scaffold. osi.lv

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the spirocyclic system with predetermined stereochemistry.

Diastereoselective Reactions: For derivatives with multiple stereocenters, developing synthetic routes that allow for precise control over the relative stereochemistry.

Access to single stereoisomers will be essential for advancing these compounds into preclinical and clinical development, as it will allow for a more accurate assessment of their therapeutic potential and safety.

Integration of Advanced Computational Methods for Scaffold Optimization

Computational chemistry is an indispensable tool in modern drug discovery. While molecular docking has already been used to aid in the optimization of initial structures based on the 1-oxa-9-azaspiro[5.5]undecane scaffold osi.lv, future research should integrate more advanced computational approaches.

Multi-Parameter Optimization (MPO): Using computational MPO methods to simultaneously optimize multiple properties, such as potency, selectivity, solubility, and metabolic stability, can accelerate the identification of viable drug candidates. arxiv.org This approach combines multiple calculated or measured properties into a single desirability score, guiding the design of new analogues. arxiv.org

Scaffold Hopping Algorithms: Employing computational scaffold hopping tools to identify novel, bioisosteric core structures. novartis.com This can help overcome challenges related to intellectual property, toxicity, or suboptimal physicochemical properties associated with the original scaffold. novartis.com

Artificial Intelligence and Machine Learning: Developing and applying AI/ML models trained on existing experimental data to predict the biological activity and drug-like properties of virtual compounds. nih.govresearchgate.net These predictive models can screen vast virtual libraries, prioritizing a smaller, more promising set of compounds for synthesis and testing.

The integration of these advanced computational tools will streamline the discovery process, reduce the number of compounds that need to be synthesized, and increase the probability of success in developing optimized drug candidates from this promising scaffold. nih.gov

Table 2: Mentioned Chemical Compounds

Compound Name CAS Number Molecular Formula
This compound 10607252 (CID) C₉H₁₈N₂O
1-Oxa-9-azaspiro[5.5]undecane hydrochloride 71879-41-9 C₉H₁₈ClNO
1-Oxa-9-azaspiro[5.5]undecan-5-ol 174469-91-1 C₉H₁₇NO₂
9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine 56760833 (CID) C₁₆H₂₄N₂O
1-Oxa-4,9-diazaspiro[5.5]undecane Not specified Not specified
3-Oxa-9-azaspiro[5.5]undecane 311-21-7 C₉H₁₇NO
Ciprofloxacin (B1669076) 85721-33-1 C₁₇H₁₈FN₃O₃
6-Chloropurine 87-42-3 C₅H₃ClN₄

Q & A

Q. What distinguishes this compound’s mechanism from bedaquiline in antitubercular therapy?

  • Answer : Bedaquiline targets ATP synthase, while this compound inhibits MmpL3, a transporter critical for mycolic acid export. This novel mechanism avoids cross-resistance with bedaquiline, making it promising for multidrug-resistant TB .

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